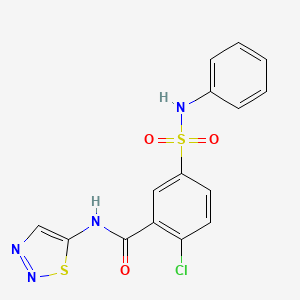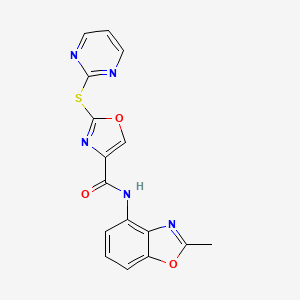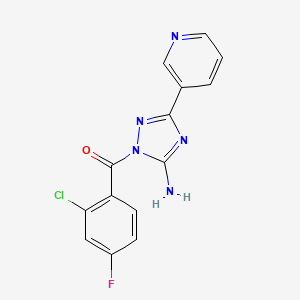![molecular formula C14H11FN4O3 B7433669 [5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone](/img/structure/B7433669.png)
[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone, also known as AFM, is a synthetic compound that has been widely used in scientific research, particularly in the field of medicinal chemistry. AFM is a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases.
Wirkmechanismus
[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone exerts its pharmacological effects by inhibiting the activity of various enzymes. For example, this compound inhibits the activity of COX-2, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation. This compound also inhibits the activity of 5-LOX, which is involved in the synthesis of leukotrienes that contribute to the pathogenesis of asthma and other inflammatory diseases. Furthermore, this compound inhibits the activity of HNE, which is involved in the degradation of elastin in the lungs and is implicated in the development of chronic obstructive pulmonary disease (COPD).
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory, analgesic, and antifungal activities. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines. This compound has also been shown to inhibit the formation of biofilms, which are implicated in the pathogenesis of various infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone has several advantages for lab experiments, including its high potency, selectivity, and solubility. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
For research on [5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone include the optimization of its pharmacokinetic properties, the evaluation of its safety and toxicity, and the development of novel analogs with improved potency and selectivity. This compound also has potential applications in the development of diagnostic tools and imaging agents.
Synthesemethoden
The synthesis of [5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone involves the reaction of 4-fluoro-3-methoxybenzaldehyde with furfurylamine and sodium azide in the presence of acetic acid and triethylamine. The resulting intermediate is then reacted with 5-amino-1,2,4-triazole in the presence of acetic acid and water to yield this compound. The synthesis of this compound has been optimized to achieve high yield and purity.
Wissenschaftliche Forschungsanwendungen
[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone has been extensively studied for its potential use in the treatment of cancer, inflammation, and infectious diseases. This compound has shown potent inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and human neutrophil elastase (HNE), which are involved in the pathogenesis of these diseases. This compound has also been shown to have antifungal and antibacterial properties.
Eigenschaften
IUPAC Name |
[5-amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O3/c1-21-11-7-8(4-5-9(11)15)13(20)19-14(16)17-12(18-19)10-3-2-6-22-10/h2-7H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAPTHKLNHJBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2C(=NC(=N2)C3=CC=CO3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-1,5-dioxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7433589.png)
![N-[5-(dimethylsulfamoyl)-2-fluorophenyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B7433590.png)

![1-[5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]-3-[3-(2-oxo-1,3-diazinan-1-yl)propyl]urea](/img/structure/B7433604.png)
![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-N-[3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-ylidene]propanamide](/img/structure/B7433605.png)
![3-[[(3aS,6aR)-5-benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1-oxo-4H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B7433608.png)
![N-[3-[(7-bromo-4-fluoro-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7433612.png)
![N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]-2-(pyridin-4-ylmethoxy)propanamide](/img/structure/B7433633.png)
![N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]-3-(1,3-dimethylpyrazol-4-yl)propanamide](/img/structure/B7433639.png)
![2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B7433648.png)

![benzyl 3-[1-(2H-tetrazol-5-yl)butylcarbamoyl]azetidine-1-carboxylate](/img/structure/B7433659.png)
![[7-(1-Fluorocyclohexanecarbonyl)-2,7-diazaspiro[3.4]octan-2-yl]-(2-methyltriazol-4-yl)methanone](/img/structure/B7433662.png)
